Cas no 56421-82-0 (5-Methyl-2-(3-thienyl)pyridine)

5-Methyl-2-(3-thienyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-2-(3-thienyl)pyridine
- 5-Methyl-2-(thiophen-3-yl)pyridine
- FCH1162960
- MFCD02260288
- F73722
- AKOS016016976
- SCHEMBL12320875
- 5-methyl-2-thiophen-3-ylpyridine
- BS-50912
- 56421-82-0
-
- MDL: MFCD02260288
- Inchi: 1S/C10H9NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h2-7H,1H3
- InChI Key: UXJGBSHKYRDOPU-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=CC(C)=CN=1
Computed Properties
- Exact Mass: 175.04557046g/mol
- Monoisotopic Mass: 175.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 2.6
5-Methyl-2-(3-thienyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM522194-1g |
5-Methyl-2-(thiophen-3-yl)pyridine |
56421-82-0 | 97% | 1g |
$311 | 2022-06-11 | |
Cooke Chemical | BD0330053-250mg |
5-Methyl-2-(thiophen-3-yl)pyridine |
56421-82-0 | 97% | 250mg |
RMB 719.20 | 2025-02-21 | |
abcr | AB360801-2g |
5-Methyl-2-(3-thienyl)pyridine, 97%; . |
56421-82-0 | 97% | 2g |
€975.60 | 2025-03-19 | |
Aaron | AR01EX5V-5g |
5-Methyl-2-(3-thienyl)pyridine |
56421-82-0 | 97% | 5g |
$1198.00 | 2023-12-15 | |
A2B Chem LLC | AX74679-1g |
5-Methyl-2-(thiophen-3-yl)pyridine |
56421-82-0 | 97% | 1g |
$252.00 | 2024-04-19 | |
A2B Chem LLC | AX74679-250mg |
5-Methyl-2-(thiophen-3-yl)pyridine |
56421-82-0 | 97% | 250mg |
$106.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1098445-1g |
5-Methyl-2-(3-thienyl)pyridine |
56421-82-0 | 95% | 1g |
$365 | 2025-02-26 | |
eNovation Chemicals LLC | Y1098445-5g |
5-Methyl-2-(3-thienyl)pyridine |
56421-82-0 | 95% | 5g |
$1195 | 2025-02-27 | |
eNovation Chemicals LLC | Y1098445-1g |
5-Methyl-2-(3-thienyl)pyridine |
56421-82-0 | 95% | 1g |
$365 | 2025-02-27 | |
eNovation Chemicals LLC | Y1098445-5g |
5-Methyl-2-(3-thienyl)pyridine |
56421-82-0 | 95% | 5g |
$1195 | 2025-02-26 |
5-Methyl-2-(3-thienyl)pyridine Related Literature
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
Additional information on 5-Methyl-2-(3-thienyl)pyridine
Introduction to 5-Methyl-2-(3-thienyl)pyridine (CAS No. 56421-82-0)
5-Methyl-2-(3-thienyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 56421-82-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of pyridine derivatives, specifically featuring a thiophene ring fused with a pyridine backbone, and a methyl substituent at the 5-position. The structural motif of 5-methyl-2-(3-thienyl)pyridine makes it a versatile scaffold for the development of various bioactive molecules and functional materials.
The molecular structure of 5-methyl-2-(3-thienyl)pyridine consists of a six-membered thiophene ring connected to a five-membered pyridine ring at the 2-position. The presence of the methyl group at the 5-position of the pyridine ring influences its electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry. The thiophene moiety contributes to the compound's aromaticity and stability, while also providing opportunities for further functionalization through cross-coupling reactions and other synthetic methodologies.
In recent years, 5-methyl-2-(3-thienyl)pyridine has been explored as a key building block in the synthesis of pharmaceutical agents. Its unique structural features have been leveraged in the development of compounds with potential applications in treating neurological disorders, inflammation, and infectious diseases. For instance, derivatives of 5-methyl-2-(3-thienyl)pyridine have shown promise in modulating enzyme activity and receptor binding, which are critical mechanisms in drug design.
One notable area of research involving 5-methyl-2-(3-thienyl)pyridine is its role in the development of antiviral agents. The compound's ability to interact with viral proteases and polymerases has been investigated, leading to the discovery of novel inhibitors that could combat emerging viral threats. Additionally, its derivatives have been studied for their potential in developing treatments against antibiotic-resistant bacteria, addressing a growing global health concern.
The material science applications of 5-methyl-2-(3-thienyl)pyridine are equally fascinating. Its conjugated system, composed of alternating double bonds between carbon atoms in both the thiophene and pyridine rings, makes it an excellent candidate for organic electronics. Researchers have utilized this compound in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The electron-deficient nature of the pyridine ring enhances charge transport properties, making 5-methyl-2-(3-thienyl)pyridine an ideal dopant or emissive layer material.
Recent advancements in computational chemistry have further highlighted the significance of 5-methyl-2-(3-thienyl)pyridine. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drug candidates. These studies often involve quantum mechanical calculations to predict energy levels, electron density distributions, and reaction pathways, which are crucial for optimizing synthetic routes.
The synthesis of 5-methyl-2-(3-thienyl)pyridine typically involves multi-step organic reactions starting from readily available precursors such as thiophene derivatives and pyridine compounds. Common synthetic strategies include Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of diverse functional groups onto the thiophene ring. Palladium-catalyzed reactions play a pivotal role in these transformations due to their high selectivity and efficiency.
In conclusion, 5-methyl-2-(3-thienyl)pyridine (CAS No. 56421-82-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable its use as a versatile scaffold for drug development and as an active component in advanced electronic materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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